Pegmusirudin
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Overview
Description
Pegmusirudin is a chemically modified derivative of hirudin, a naturally occurring anticoagulant found in the salivary glands of medicinal leeches. This compound is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a key step in blood clot formation. This compound is particularly noted for its prolonged half-life due to the addition of polyethylene glycol side chains, making it a valuable anticoagulant in medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pegmusirudin is synthesized by chemically modifying hirudin. The process involves the conjugation of polyethylene glycol (PEG) to hirudin, which is achieved through a series of chemical reactions. The primary steps include:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as succinimidyl carbonate.
Conjugation: The activated PEG is then conjugated to hirudin through nucleophilic substitution reactions, typically under mild conditions to preserve the biological activity of hirudin.
Purification: The resulting this compound is purified using chromatographic techniques to remove any unreacted PEG and other impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Large-scale activation of PEG.
- Batch or continuous flow conjugation reactors.
- High-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: Pegmusirudin primarily undergoes substitution reactions during its synthesis. it is relatively stable and does not readily undergo oxidation or reduction under physiological conditions.
Common Reagents and Conditions:
- Reagents: Activated polyethylene glycol, hirudin, and suitable buffers.
- Conditions: Mild temperatures (4-25°C), neutral to slightly basic pH (7-8), and aqueous solvents.
Major Products: The major product of the synthesis is this compound itself, with minor by-products including unreacted PEG and hirudin .
Scientific Research Applications
Pegmusirudin has a wide range of applications in scientific research, particularly in the fields of medicine and biology:
- Anticoagulant Therapy: this compound is used as an anticoagulant in patients undergoing hemodialysis or those with heparin-induced thrombocytopenia.
- Cardiovascular Research: It is employed in studies investigating the mechanisms of thrombus formation and the development of new anticoagulant therapies.
- Biochemical Studies: this compound serves as a tool in biochemical assays to study thrombin activity and its inhibition.
- Pharmacokinetics: Research on the pharmacokinetics of this compound helps in understanding its distribution, metabolism, and excretion in the body .
Mechanism of Action
Pegmusirudin exerts its anticoagulant effect by directly inhibiting thrombin, a serine protease involved in the coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By binding to thrombin, this compound prevents this conversion, thereby inhibiting clot formation. The polyethylene glycol modification enhances its half-life, allowing for prolonged anticoagulant activity .
Comparison with Similar Compounds
- Bivalirudin: Another direct thrombin inhibitor used in anticoagulant therapy.
- Desirudin: A recombinant hirudin used for preventing deep vein thrombosis.
- Lepirudin: A recombinant hirudin used in patients with heparin-induced thrombocytopenia .
Pegmusirudin’s unique feature is its extended half-life, which makes it particularly useful in clinical settings where prolonged anticoagulation is required.
Properties
Molecular Formula |
C299H462N84O115S6 |
---|---|
Molecular Weight |
7266 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1S,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-15-(3-carbamimidamidopropyl)-18,47,67-tris(2-carboxyethyl)-24,76-bis[4-(2-ethoxyethoxycarbonylamino)butyl]-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191+,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1 |
InChI Key |
MFPRYDMAZLLTGM-OCLCFYPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C |
Origin of Product |
United States |
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